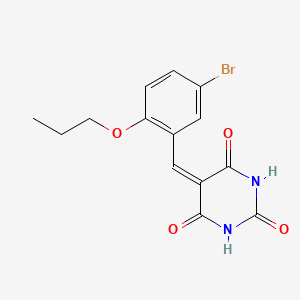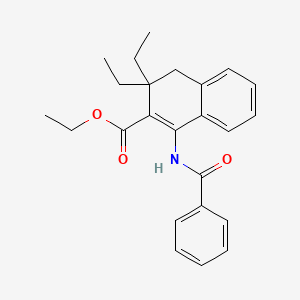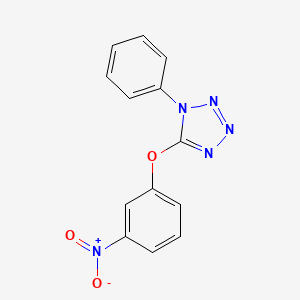
5-(5-bromo-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BPP' and has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential applications in various fields. In the field of medicine, BPP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. BPP has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta protein and alpha-synuclein, respectively. In addition, BPP has been shown to have potential applications in the field of material science, where it can be used as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of BPP is not fully understood, but it is believed to work through the inhibition of various enzymes and proteins. BPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. BPP has also been shown to inhibit the formation of amyloid-beta protein and alpha-synuclein, which are proteins that are involved in the development of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. BPP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. BPP has also been shown to inhibit the formation of amyloid-beta protein and alpha-synuclein, which are proteins that are involved in the development of Alzheimer's disease and Parkinson's disease, respectively. In addition, BPP has been shown to have potential applications in the field of material science, where it can be used as a building block for the synthesis of novel materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for lab experiments. BPP is readily available, and its synthesis is relatively simple. BPP has also been shown to be stable under various conditions, making it an ideal candidate for long-term studies. However, BPP also has some limitations for lab experiments. BPP has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, BPP can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BPP. One potential direction is the development of BPP-based materials for various applications. BPP can be used as a building block for the synthesis of novel materials with unique properties. Another potential direction is the further study of BPP's anti-inflammatory, anti-tumor, and anti-cancer properties. BPP has shown promise in these areas, and further research could lead to the development of new treatments for various diseases. Finally, the study of BPP's mechanism of action could lead to the development of new drugs that target specific enzymes and proteins.
Métodos De Síntesis
The synthesis of BPP involves the reaction of 5-bromo-2-propoxybenzaldehyde and barbituric acid in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the desired compound. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.
Propiedades
IUPAC Name |
5-[(5-bromo-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-2-5-21-11-4-3-9(15)6-8(11)7-10-12(18)16-14(20)17-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPSEJSZPRWTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5016817.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)
![4-[2-(1H-benzimidazol-2-ylthio)-1-hydroxyethyl]-2,6-di-tert-butylphenol](/img/structure/B5016826.png)
![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)
![7-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5016832.png)
![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)


![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)
